![molecular formula C24H18FNO3 B2838765 3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 904433-07-4](/img/structure/B2838765.png)
3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
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Overview
Description
3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of quinoline-based compounds. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Antiproliferative Activity
Research indicates that compounds structurally related to 3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one possess significant antiproliferative activity towards human cancer cells. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was identified as a tubulin polymerization inhibitor with promising antiproliferative activity against cancer cells, suggesting its potential as a chemotherapeutic agent (Minegishi et al., 2015).
Drug Development
A series of quinazoline derivatives, including those with modifications in the benzoyl ring, have been explored for their roles as thymidylate synthase inhibitors. Such modifications have shown to influence the potency of these compounds against cancer cells, highlighting their importance in the design of anticancer drugs (Marsham et al., 1990).
Mechanism of Action Studies
The investigation of 2-phenylquinolin-4-ones revealed their selective inhibition of cancer cell lines, with some analogues demonstrating significant cytotoxic activity. These findings are crucial for understanding the molecular mechanisms underlying their antitumor effects and for the development of new drug candidates (Chou et al., 2010).
Green Chemistry Applications
A novel synthesis approach for creating 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives via a one-pot C–C and C–N bond formation in water has been developed. This method highlights the emphasis on eco-friendly synthesis routes, utilizing water as a solvent and avoiding metal catalysts, aligning with the principles of green chemistry (Yadav et al., 2020).
Tubulin Polymerization Inhibition
Methoxy-substituted 3-formyl-2-phenylindoles, similar in structure to the compound of interest, have been identified as inhibitors of tubulin polymerization, a crucial mechanism for the development of cytostatic agents. These findings provide insights into designing new compounds with potential applications in cancer therapy (Gastpar et al., 1998).
Mechanism of Action
Target of Action
Similar compounds with benzimidazole and indole moieties have been found to interact with a variety of biological targets, including bacterial cell division protein ftsz .
Mode of Action
It’s known that benzimidazole derivatives can interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biological processes, including bacterial cell division .
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine is known to enhance the metabolic stability and bioavailability of pharmaceuticals .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that this compound might also have potential antimicrobial effects .
properties
IUPAC Name |
3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3/c1-29-18-11-12-22-19(13-18)24(28)20(23(27)16-7-3-2-4-8-16)15-26(22)14-17-9-5-6-10-21(17)25/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCHTAZHMANAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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